(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Description

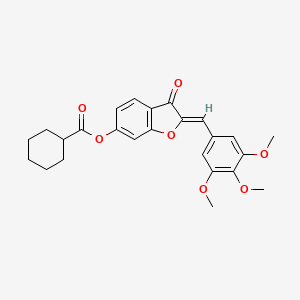

The compound “(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate” (hereafter referred to as Compound A) is a benzofuran derivative with a molecular formula of C₂₅H₂₆O₇ and an average molecular weight of 438.476 g/mol . Its stereochemistry is defined by a Z-configuration at the benzylidene double bond, which influences its spatial arrangement and intermolecular interactions. Key identifiers include ChemSpider ID 5016206, CAS registry numbers 847269-61-8 and MFCD04178986, and a monoisotopic mass of 438.167853 Da .

Structurally, Compound A features:

- A dihydrobenzofuran core substituted with a 3-oxo group at position 3.

- A 3,4,5-trimethoxybenzylidene moiety at position 2 (Z-configuration).

- A cyclohexanecarboxylate ester at position 6.

Computational properties include an XLogP3 value of 5.3, indicating high lipophilicity, and a topological polar surface area of 80.3 Ų, suggesting moderate polarity .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(26)18-10-9-17(14-19(18)32-20)31-25(27)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEAVSJETFBCNY-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit caspase-3, an enzyme that plays a crucial role in programmed cell death.

Mode of Action

Similar compounds have been reported to act as anti-apoptotic caspase-3 inhibitors. This suggests that the compound might interact with its targets, leading to inhibition of apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of caspase-3 would impact the apoptosis pathway, potentially leading to downstream effects such as prolonged cell survival.

Pharmacokinetics

Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity.

Result of Action

Based on its potential role as a caspase-3 inhibitor, it could be inferred that the compound might prevent apoptosis, leading to increased cell survival.

Action Environment

The synthesis of similar compounds has been carried out under various conditions to improve their properties, suggesting that environmental factors could potentially influence the compound’s action.

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core and multiple methoxy substituents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzylidene Intermediate : Condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions.

- Oxidation : The intermediate is oxidized using agents like pyridinium chlorochromate (PCC) to yield the desired product.

The biological activity of this compound is likely mediated through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cellular Uptake : The presence of the trimethoxybenzylidene moiety could enhance solubility and facilitate cellular uptake.

The exact mechanism remains under investigation but is hypothesized to involve inhibition of certain cellular pathways relevant to cancer and inflammation.

Biological Activity

Research indicates that compounds with structural similarities to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran have demonstrated various biological activities:

Anticancer Activity

A study evaluating similar compounds found significant cytotoxic effects against cancer cell lines. For instance:

- Inhibition of Nox4 : Compounds related to this structure inhibited Nox4 in acute myeloid leukemia cells, contributing to antiproliferative effects .

Antioxidant Properties

The presence of methoxy groups in the compound's structure suggests potential antioxidant activity. Similar benzofuran derivatives have been shown to scavenge free radicals effectively.

Antimicrobial Effects

Compounds with similar benzofuran cores have exhibited antimicrobial properties against various pathogens. This suggests that (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran could possess similar effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Compound B : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate (CAS: 622791-73-5)

- Molecular Formula : C₂₅H₂₆O₇ (identical to Compound A ) .

- Key Difference : The trimethoxy group is positioned at 2,3,4 on the benzylidene moiety instead of 3,4,5.

- The 2-methoxy group may sterically hinder planar interactions, affecting binding to hydrophobic targets. Computed XLogP3 (5.3) matches Compound A, suggesting similar lipophilicity despite positional isomerism .

Compound C : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate (CAS: 859137-28-3)

- Molecular Formula : C₂₄H₂₄O₆ .

- Key Difference : Only two methoxy groups (3,4-dimethoxy) on the benzylidene group.

- Implications: Lower electron-donating capacity compared to Compound A, which may reduce stability in polar environments. Decreased hydrogen-bond acceptor count (6 vs. Higher XLogP3 (estimated >5.3) due to reduced polarity, though exact data are unavailable .

Analogs with Varied Ester Groups

Compound D : (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate (CAS: 622798-62-3)

- Molecular Formula : C₂₇H₂₄O₈ .

- Key Difference : Replaces the cyclohexanecarboxylate ester with a 3,4,5-trimethoxybenzoate group.

- Higher molecular weight (500.5 g/mol vs. 438.5 g/mol in Compound A) may reduce diffusion rates across membranes. Additional methoxy groups could improve solubility in aqueous media compared to Compound A .

Heterocyclic Analogs with Similar Substituents

Compound E : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Molecular Formula : C₂₆H₂₆N₂O₆S .

- Key Differences :

- Thiazolo[3,2-a]pyrimidine core instead of benzofuran.

- 2,4,6-Trimethoxybenzylidene substitution and an ethyl carboxylate group.

- Implications: The thiazolo-pyrimidine system introduces nitrogen and sulfur atoms, increasing hydrogen-bonding capacity (polar surface area: ~120 Ų vs. 80.3 Ų in Compound A). Crystallographic data (monoclinic P2₁/n, Z=4) reveal dense intermolecular interactions, suggesting higher melting points than Compound A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.